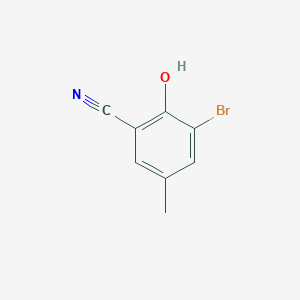

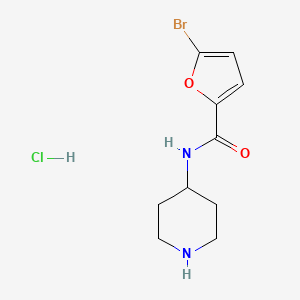

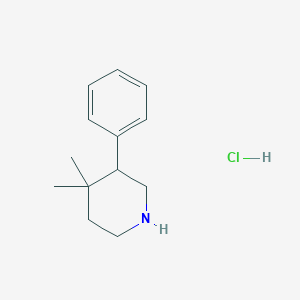

4-(tert-butyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(tert-butyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Scientific Research Applications

Polymer Synthesis and Properties

Polyamides with flexible main-chain ether linkages and ortho-phenylene units were prepared, showcasing their solubility in polar solvents and their ability to form transparent, flexible, and tough films. These materials exhibit high thermal stability, making them useful in various industrial applications (S. Hsiao et al., 2000).

Aggregation-induced Emission Enhancement

A novel class of compounds was synthesized, displaying aggregation-induced emission enhancement (AIEE), which is significant for developing new photophysical materials. This property is attributed to restricted intramolecular motion and easier intramolecular proton transfer in the solid state, highlighting its potential in designing advanced optical and electronic devices (Yan Qian et al., 2007).

Antitumor Activity

The antitumor activity of specific thiazole derivatives was investigated, demonstrating potential therapeutic applications against cancer cell lines. These findings contribute to the ongoing search for more effective cancer treatments (叶姣 et al., 2015).

Antimicrobial Agents

Thiazole derivatives were synthesized and evaluated for their antimicrobial properties, showing potent activity against various bacterial and fungal strains. This suggests their potential as leads for developing new antimicrobial agents (D. Bikobo et al., 2017).

Larvicidal and Antimicrobial Activities

Research into novel triazinone derivatives with tert-butyl groups revealed both antimicrobial and mosquito larvicidal activities, indicating their potential for use in public health applications to control mosquito populations and combat microbial infections (C. Kumara et al., 2015).

Organic Material Synthesis

Investigations into donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole, a structural relative, demonstrated their application in bulk heterojunction solar cells. This work contributes to the development of more efficient materials for solar energy conversion (Huaxing Zhou et al., 2010).

Mechanism of Action

Target of Action

The primary targets of the compound “4-tert-butyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown These effects would be determined by the compound’s specific targets and mode of action

properties

IUPAC Name |

4-tert-butyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS2/c1-18(2,3)12-6-4-11(5-7-12)16(22)21-17-20-13(10-23-17)14-8-9-15(19)24-14/h4-10H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXHCECEVROCAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)

![7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2982580.png)

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)

![2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2982587.png)